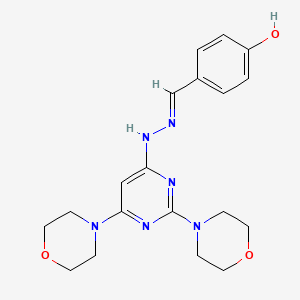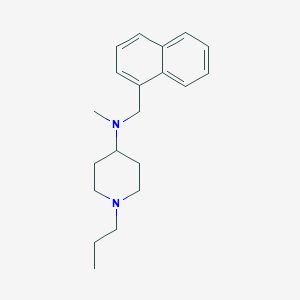![molecular formula C17H19N3O3S B6057353 N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B6057353.png)
N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide, also known as PSB-603, is a small molecule inhibitor that has been used in scientific research for its potential therapeutic effects. This compound is known to inhibit the activity of a certain enzyme, which has been linked to various diseases and conditions.
Wirkmechanismus
N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide works by inhibiting the activity of PRMT5, which is responsible for adding methyl groups to certain proteins. This methylation process plays a crucial role in the regulation of gene expression and cellular processes. By inhibiting PRMT5, N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide can modulate the activity of various proteins and pathways that are involved in disease progression.
Biochemical and Physiological Effects
N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide can inhibit cell proliferation and induce apoptosis, which is a form of programmed cell death. In neuronal cells, N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide can modulate synaptic plasticity and improve cognitive function. N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide has also been shown to have antiviral effects against certain viruses, such as HIV and Zika virus.
Vorteile Und Einschränkungen Für Laborexperimente
N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for PRMT5 inhibition, its well-established synthesis method, and its ability to modulate various cellular processes. However, there are also some limitations to using N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide in lab experiments, such as its potential toxicity and off-target effects, its limited solubility in aqueous solutions, and its high cost compared to other inhibitors.
Zukünftige Richtungen
There are several future directions for the use of N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide in scientific research. One direction is to investigate its therapeutic potential in various diseases and conditions, such as cancer, neurological disorders, and viral infections. Another direction is to optimize its pharmacological properties, such as its solubility and bioavailability, to improve its efficacy and safety. Additionally, N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide can be used as a tool compound to study the role of PRMT5 in various cellular processes and to identify new targets for drug development.
Synthesemethoden
The synthesis of N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide involves a series of chemical reactions, starting with the reaction of 3-bromopyridine with 4-aminobenzamide. The resulting compound is then reacted with pyrrolidine and sulfonyl chloride to form N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide. The synthesis of this compound has been reported in several scientific journals, and the purity and structure of the compound have been confirmed using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide has been used in scientific research to investigate the role of a certain enzyme in various diseases and conditions. This enzyme, called protein arginine methyltransferase 5 (PRMT5), has been shown to be involved in the regulation of gene expression, cell proliferation, and differentiation. Abnormal activity of PRMT5 has been linked to various types of cancer, neurological disorders, and viral infections.
Eigenschaften
IUPAC Name |
N-pyridin-3-yl-4-(pyrrolidin-1-ylsulfonylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-16-4-3-9-18-12-16)15-7-5-14(6-8-15)13-24(22,23)20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLUJZGKGVTKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)-4-[(pyrrolidin-1-ylsulfonyl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6057271.png)

acetic acid](/img/structure/B6057292.png)
![N-cyclopropyl-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6057295.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazole](/img/structure/B6057303.png)
![3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6057306.png)
![2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B6057319.png)
![2-[2-(4-morpholinyl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6057332.png)
![2-[({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-thienylmethyl)amino]ethanol](/img/structure/B6057347.png)

![2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057360.png)
![ethyl 1-[(3-fluorophenyl)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6057366.png)
![2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B6057374.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one](/img/structure/B6057383.png)